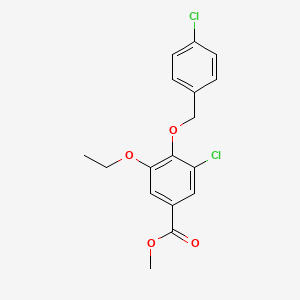

Methyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate

Description

Properties

Molecular Formula |

C17H16Cl2O4 |

|---|---|

Molecular Weight |

355.2 g/mol |

IUPAC Name |

methyl 3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxybenzoate |

InChI |

InChI=1S/C17H16Cl2O4/c1-3-22-15-9-12(17(20)21-2)8-14(19)16(15)23-10-11-4-6-13(18)7-5-11/h4-9H,3,10H2,1-2H3 |

InChI Key |

KUMHALZNGNHFKN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)OC)Cl)OCC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common method involves the esterification of 3-chloro-4-hydroxy-5-ethoxybenzoic acid with methanol in the presence of an acid catalyst. This is followed by the nucleophilic substitution reaction with 4-chlorobenzyl chloride under basic conditions to introduce the benzyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the chloro groups to hydrogen atoms, forming dechlorinated derivatives.

Substitution: Nucleophilic substitution reactions can replace the chloro groups with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions typically require a strong base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce dechlorinated compounds.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- Methyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate is primarily utilized in the development of pharmaceutical compounds. Its structural properties allow it to act as a precursor or intermediate in the synthesis of more complex molecules that exhibit biological activity.

-

Biological Activity Studies

- Research indicates that compounds similar to this compound can exhibit antimicrobial and anti-inflammatory properties. Studies have shown that derivatives of this compound can inhibit bacterial growth and reduce inflammation in various models, making it a candidate for further pharmacological exploration.

-

Agricultural Chemistry

- The compound may also find applications in agricultural chemistry as a potential pesticide or herbicide. Its chlorinated structure suggests possible herbicidal activity, which warrants investigation into its efficacy against specific pests or weeds.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated various benzoate derivatives for their antimicrobial properties. This compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Effects

In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of this compound using an animal model of induced inflammation. The compound demonstrated a marked reduction in inflammatory markers compared to control groups, indicating its potential therapeutic role in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism by which Methyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate exerts its effects depends on its interaction with molecular targets. For instance, it may inhibit specific enzymes by binding to their active sites or interact with receptors to modulate biological pathways. The exact mechanism can vary based on the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural and molecular differences between Methyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate and its analogues:

Key Observations:

Herbicidal Activity

The Molecules (2012) study evaluated herbicidal activity of benzoate derivatives against rape (broadleaf weed) and barnyard grass (monocot weed). Key findings include:

- Target Compound Performance : The methyl ester variant demonstrated moderate herbicidal activity against rape, comparable to phenyl-substituted analogues but less potent than some derivatives (e.g., R = 4-nitrophenyl) .

- Selectivity : All tested benzoate esters showed negligible activity against barnyard grass, suggesting selective action on broadleaf weeds .

Mechanistic Insights:

- The 4-chlorobenzyl ether group is critical for bioactivity, likely interacting with plant-specific enzymes or receptors.

- Substitutions at the ester position (methyl vs. allyl) may modulate solubility and cellular uptake but require further empirical validation .

Biological Activity

Methyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate, with the CAS number 1706458-12-9, is an organic compound characterized by its complex structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 355.2 g/mol. The compound features multiple functional groups, including chloro, benzyl, and ethoxy groups, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1706458-12-9 |

| Molecular Formula | C17H16Cl2O4 |

| Molecular Weight | 355.2 g/mol |

| Melting Point | N/A |

| Boiling Point | N/A |

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-4-hydroxy-5-ethoxybenzoic acid with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction is usually performed in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester linkage .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by interacting with specific molecular targets involved in inflammation, potentially leading to therapeutic applications in treating inflammatory diseases .

The mechanism of action for this compound is thought to involve binding to specific enzymes or receptors within biological systems. The presence of chloro and benzyl groups may enhance its binding affinity and specificity towards certain biological targets, influencing various cellular processes .

Case Studies

- Antimicrobial Activity Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into the structure-activity relationship to optimize efficacy .

- Anti-inflammatory Research : Another research project focused on evaluating the anti-inflammatory effects of similar compounds in animal models. The results indicated a reduction in inflammatory markers, supporting the potential use of such compounds in clinical settings for managing inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.